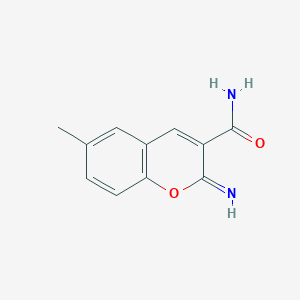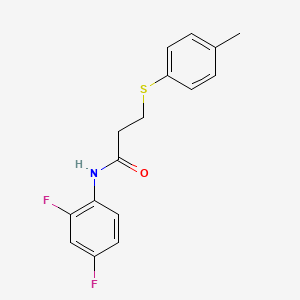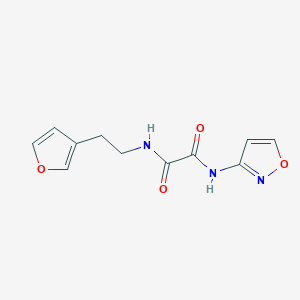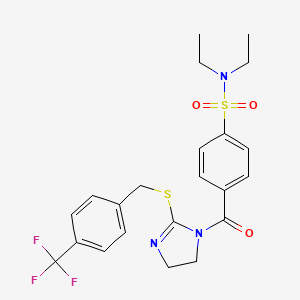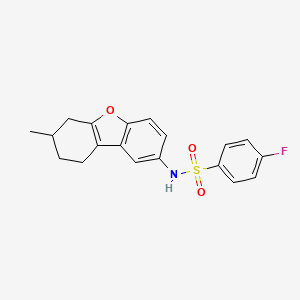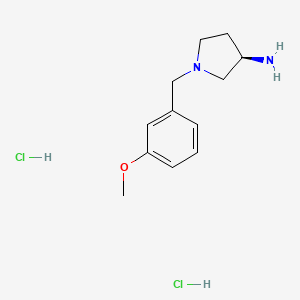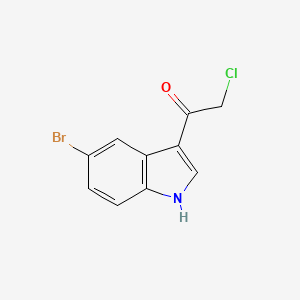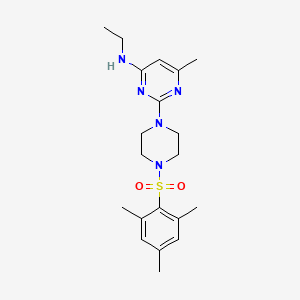![molecular formula C15H17NO B2650369 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one CAS No. 17090-00-5](/img/structure/B2650369.png)
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is defined by its molecular formula, C16H17NO2 . This indicates that the molecule is composed of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds. For instance, it was used in the one-pot synthesis of tetrahydropyrimidoquinolin-triones under microwave irradiation, demonstrating its utility in facilitating complex chemical reactions (Shaker & Elrady, 2008).
Biological Activity
- Indoloquinolines, structurally similar to the specified compound, have been synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Wang et al., 2012).
- Additionally, derivatives of cyclooctaquinoline have been studied as acetylcholinesterase inhibitors, suggesting potential for Alzheimer's disease treatment (Camps et al., 2001).
Pharmaceutical Synthesis
- Research into this compound includes the development of dihydroisoindoloquinolin-ones, which are bioactive and highly functionalized, indicating potential applications in pharmaceutical drug synthesis (Merchán Arenas & Kouznetsov, 2014).
DNA Interaction Studies
- The compound has relevance in studies focusing on DNA interactions. For instance, quinoline derivatives exhibited intercalation binding with DNA, a property significant in the study of drug-DNA interactions (Meanwell et al., 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]quinolin-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-11-7-3-1-2-4-9-13(11)16-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUEHICSAMSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
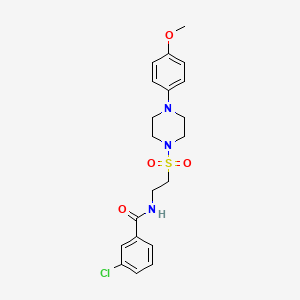
![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)
